1,2,3,4-Butanetetracarboxylic acid
Overview
Description
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a multifunctional carboxylic acid with four carboxyl groups attached to a butane backbone. It is known for its ability to react with cellulose to form cross-linking structures, which is catalyzed by alkaline salts such as sodium hypophosphite. The presence of lithium, sodium, or potassium ions promotes the formation of anhydride intermediates, with potassium ions being the most efficient .
Synthesis Analysis
BTCA can be synthesized through the irradiation of aqueous succinic acid solutions, which is a one-step process with a good yield, contrasting with the multi-step chemical synthesis typically required for such compounds . Additionally, BTCA and its derivatives are used to prepare metal complexes, which are relevant in the production of photosensitive materials, medical polymers, and functional polymer membranes .
Molecular Structure Analysis
The molecular structure of BTCA has been studied through the synthesis of coordination compounds. These compounds exhibit a two-dimensional structure with the BTCA anion acting as a connector, leading to networks of metal atoms. The planar conformation of the BTCA ligand allows for the formation of these networks . The crystal structure of BTCA dihydrate has been determined, showing an extensive three-dimensional hydrogen-bond network that consolidates the crystal packing .
Chemical Reactions Analysis
BTCA reacts with cellulose in a two-step process involving anhydride formation and esterification, which can establish cross-linking by BTCA. This reaction is stepwise, with the formation of one anhydride and its esterification with cellulose followed by the formation of another anhydride and its subsequent esterification . The BTCA molecule also forms coordination polymers with various metals, leading to structures with interesting luminescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTCA and its complexes have been characterized using various techniques. Infrared spectroscopy, thermogravimetric analysis, and elemental analysis have been used to characterize the composition and structure of metal complexes prepared from BTCA. The thermal stability of these complexes varies among different transition metals, with cobalt complexes being the most thermally stable . The luminescence properties of BTCA-based coordination polymers have also been studied, indicating potential applications in optoelectronic devices .
Scientific Research Applications
Durable Press Finishing of Textiles
1,2,3,4-Butanetetracarboxylic acid (BTCA) is effectively used in the durable press finishing of silk fabrics. It significantly improves the wrinkle recovery angle of silk fabric with minimal impact on its breaking strength (Yang & Hu, 2006).
Enhancing Tensile Properties of Rayon Fibers
BTCA is applied to crosslink amorphous regions of cotton-type rayon fibers, improving their tensile properties. The crosslinking conditions, including temperature and BTCA dosage, influence the rayon fibers' tensile strength (Wang et al., 2011).
Textile Strength Loss Mitigation
When used on cotton fabrics, BTCA can cause significant strength loss due to simultaneous cross-linking and acid degradation of cellulose. However, this can be mitigated using different acids, such as benzophenone-3,3',4,4'-tetracarboxylic acid (BPTCA), which causes less strength loss under similar conditions (Ji et al., 2016).
Catalytic Reactions with Cellulose
BTCA's catalytic functions in esterification reactions with cellulose are significant. Acid anions assist in removing protons on intermediates and completing esterification between cellulose and BTCA (Ji et al., 2015).
Preparation of Metal Complexes
BTCA is used in the preparation of photosensitive materials, medical polymer materials, and functional polymer membrane materials. Its role in forming metal complexes has been detailed, indicating its potential in material science applications (Zhang & Qi, 2019).
Synthesis of Gemini Surfactants
BTCA is involved in the synthesis of gemini surfactants with semifluoroalkyl groups, showing excellent surface tension reducing ability. These surfactants form more rigid monolayers and have potential applications in various industries (Kawase et al., 2015).
Flame Retardant Finishing for Cotton
BTCA, combined with a hydroxy-functional organophosphorus oligomer, has been used as a flame retardant finishing system for cotton. This combination enhances the flame retardant properties and durability of cotton fabrics (Yang & Wu, 2003).
Kinetics of Crosslinking Reactions
Studies on the kinetics of crosslinking reactions of BTCA with cellulose provide insights into the factors affecting these reactions, such as catalysts and reaction conditions. This knowledge is crucial for optimizing textile finishing processes (Hu et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is cellulose , particularly within cotton fabrics . BTCA is utilized as a cross-linking agent, forming ester bonds with the hydroxyl groups in cellulose .
Mode of Action
BTCA interacts with its target through a two-step process: the formation of anhydride from adjacent carboxyl groups in BTCA and the esterification of anhydride with cellulose . This process is catalyzed by sodium hypophosphite (SHP), which reacts with BTCA anhydride to form BTCA-SHP compounds . These compounds have higher reactivity due to the lower electron cloud density of carbonyl groups, making them more susceptible to attack by hydroxyl groups in cellulose .
Biochemical Pathways
The biochemical pathway involved in the action of BTCA is the cross-linking of cellulose chains. This cross-linking improves the properties of the cellulose fabric, enhancing its anti-pilling, wrinkle resistance, and fire-retardant properties .
Result of Action
The result of BTCA’s action is the improved functionality of cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It also enhances the water stability and ionic conductivity of nanocellulose membranes .
Action Environment
The efficacy and stability of BTCA’s action are influenced by environmental factors such as temperature. The rate of the cross-linking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C . High temperature is more conducive to increasing the rate of crosslinking reactions compared with grafting reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
butane-1,2,3,4-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUUQHSCNMCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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DSSTOX Substance ID |
DTXSID6024670 | |
Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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CAS RN |
1703-58-8 | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | 1,2,3,4-Butanetetracarboxylic acid | |
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Record name | Butane-1,2,3,4-tetracarboxylic acid | |
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Melting Point |
385 °F (NTP, 1992) | |
Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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